
Pyridine, 3-bromo-2-(dibromomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-bromo-2-(dibromomethyl)- is a halogenated pyridine derivative with the molecular formula C6H4Br3N and a molecular weight of 329.81 g/mol . This compound is characterized by the presence of three bromine atoms attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-bromo-2-(dibromomethyl)- typically involves the bromination of 2-methylpyridine. The process includes the following steps:
Bromination of 2-methylpyridine: The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure Pyridine, 3-bromo-2-(dibromomethyl)-.
Industrial Production Methods: Industrial production of Pyridine, 3-bromo-2-(dibromomethyl)- follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and solvents.
Continuous monitoring: Ensuring reaction conditions are maintained for optimal yield and purity.
Automated purification: Utilizing advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 3-bromo-2-(dibromomethyl)- undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of debrominated products.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products:
Substitution products: Various substituted pyridines depending on the nucleophile used.
Oxidized products: Pyridine N-oxides or other oxidized derivatives.
Reduced products: Debrominated pyridines.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-bromo-2-(dibromomethyl)- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Pyridine, 3-bromo-2-(dibromomethyl)- involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The pathways involved include:
Covalent modification: The bromine atoms can react with nucleophilic groups such as thiols or amines in proteins, altering their function.
DNA interaction: The compound can intercalate into DNA, affecting its replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-dibromomethyl-pyridine: Similar structure but with different bromine atom positions.
3-Bromo-2-chloromethyl-pyridine: Contains a chlorine atom instead of a bromine atom at the 2-position.
3-Bromo-2-methyl-pyridine: Lacks the additional bromine atoms at the 2-position.
Uniqueness: Pyridine, 3-bromo-2-(dibromomethyl)- is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for targeted chemical syntheses and research applications .
Eigenschaften
CAS-Nummer |
865449-17-8 |
|---|---|
Molekularformel |
C6H4Br3N |
Molekulargewicht |
329.81 g/mol |
IUPAC-Name |
3-bromo-2-(dibromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H |
InChI-Schlüssel |
CLMUDUURKHDMRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


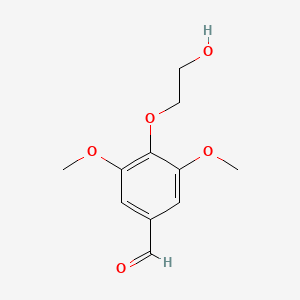

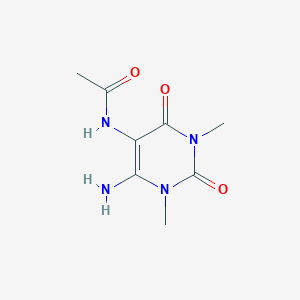
![5-ethyl-1-(tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8478978.png)
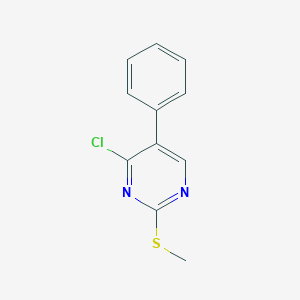
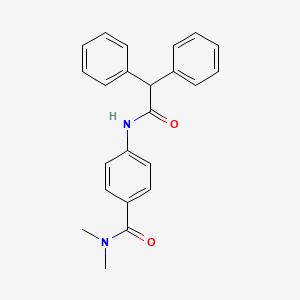
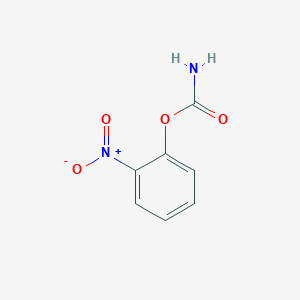
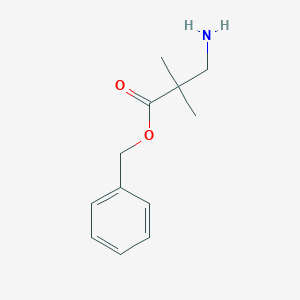
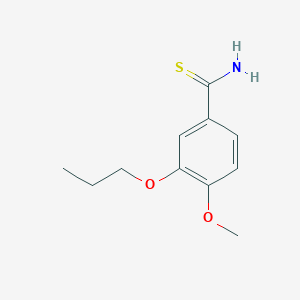
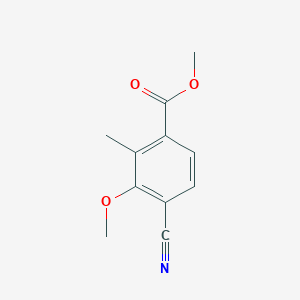
![4-Amino-N-[2-(4-methoxyphenyl)ethyl]benzenesulphonamide](/img/structure/B8479020.png)



